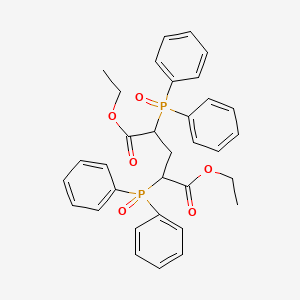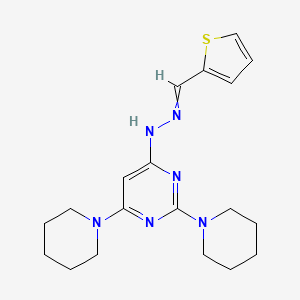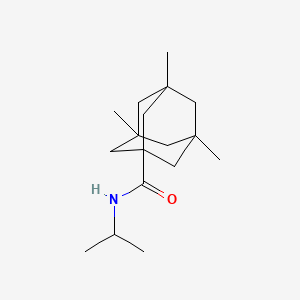
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as carvedilol, which is a non-selective beta-blocker that is used in the treatment of congestive heart failure, hypertension, and myocardial infarction.
Mecanismo De Acción
The mechanism of action of carvedilol involves its ability to block beta-adrenergic receptors and alpha1-adrenergic receptors. This results in a reduction of heart rate, contractility, and peripheral vascular resistance, which leads to a decrease in blood pressure and cardiac workload. Carvedilol also has antioxidant and anti-inflammatory properties, which contribute to its cardioprotective and neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including:
1. Reduction of heart rate, contractility, and peripheral vascular resistance
2. Decrease in blood pressure and cardiac workload
3. Improvement of left ventricular function and reduction of mortality in patients with heart failure
4. Inhibition of angiogenesis, tumor growth, and metastasis in cancer cells
5. Reduction of oxidative stress, inflammation, and apoptosis in cardiac and neuronal cells
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages and limitations for lab experiments, including:
Advantages:
1. Well-characterized compound with known pharmacological properties
2. Availability of commercial sources for easy procurement
3. Ability to target multiple biological systems, making it useful for studying complex diseases
Limitations:
1. Non-specific binding to other receptors, which can lead to off-target effects
2. Limited solubility in aqueous solutions, which can affect its bioavailability and toxicity
3. Potential for drug-drug interactions with other compounds in experimental systems
Direcciones Futuras
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol has several potential future directions for scientific research, including:
1. Development of more selective beta-blockers with improved therapeutic efficacy and reduced side effects
2. Investigation of the molecular mechanisms underlying carvedilol's cardioprotective and neuroprotective effects
3. Identification of novel targets for carvedilol in cancer cells and other disease states
4. Development of new formulations and delivery methods to improve the bioavailability and toxicity of carvedilol.
In conclusion, 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol or carvedilol is a well-studied compound with potential applications in various fields of scientific research. Its ability to target multiple biological systems makes it useful for studying complex diseases, but its non-specific binding and limited solubility pose challenges for experimental systems. Further research is needed to fully understand its molecular mechanisms and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol involves the reaction of 3-(dimethylamino)-1-(9H-carbazol-9-yl)propan-1-one with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This synthesis method has been optimized and modified to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications include:
1. Cardiovascular Research: Carvedilol has been shown to have significant cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in cardiac cells. It has also been shown to improve left ventricular function and reduce mortality in patients with heart failure.
2. Cancer Research: Carvedilol has been shown to have anti-tumor effects by inhibiting angiogenesis, tumor growth, and metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
3. Neurological Research: Carvedilol has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-15(13-20-11-5-6-12-20)14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,7-10,15,22H,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQIUOPKWZCIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)

![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4895177.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)
